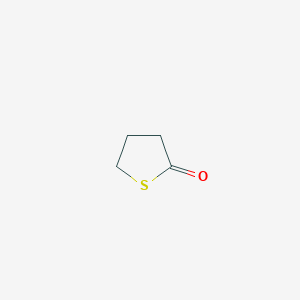
1-Methylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylaziridine is a cyclic organic compound with the molecular formula C4H8N. It is a colorless liquid that is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-methylaziridine is not well understood. However, it is believed to react with various functional groups in organic compounds such as carboxylic acids, alcohols, and amines. This reaction results in the formation of stable aziridine derivatives that are used in various scientific research applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-methylaziridine are not well studied. However, it is believed to be toxic to cells and can cause damage to DNA. It is also known to be a mutagen and a carcinogen in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-methylaziridine in lab experiments is its unique reactivity with various functional groups in organic compounds. This allows for the synthesis of various compounds that cannot be synthesized using other reagents. However, one of the limitations is its toxicity and potential health hazards. It must be handled with care and disposed of properly.
Orientations Futures
There are various future directions for the use of 1-methylaziridine in scientific research. One of the directions is the development of new methods for the synthesis of various organic compounds using 1-methylaziridine as a building block. Another direction is the study of its mechanism of action and its potential use in the treatment of various diseases. Additionally, the development of new derivatives of 1-methylaziridine with improved properties and reduced toxicity is also a future direction.
Conclusion:
In conclusion, 1-methylaziridine is a unique organic compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential uses in scientific research.
Méthodes De Synthèse
1-Methylaziridine can be synthesized using several methods. One of the most common methods involves the reaction of 1-chloroethylamine hydrochloride with sodium azide in the presence of a base such as sodium hydroxide. This method yields 1-methylaziridine along with other aziridine derivatives. Another method involves the reaction of ethylene oxide with methylamine in the presence of a catalyst such as zinc oxide.
Applications De Recherche Scientifique
1-Methylaziridine has various scientific research applications due to its unique properties. It is used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and nucleotides. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a cross-linking agent in the production of polymers and resins.
Propriétés
Numéro CAS |
1072-44-2 |
|---|---|
Nom du produit |
1-Methylaziridine |
Formule moléculaire |
C3H7N |
Poids moléculaire |
57.09 g/mol |
Nom IUPAC |
1-methylaziridine |
InChI |
InChI=1S/C3H7N/c1-4-2-3-4/h2-3H2,1H3 |
Clé InChI |
XLJQPXVBQNJNLW-UHFFFAOYSA-N |
SMILES |
CN1CC1 |
SMILES canonique |
CN1CC1 |
Point d'ébullition |
27.5 °C |
Autres numéros CAS |
1072-44-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)
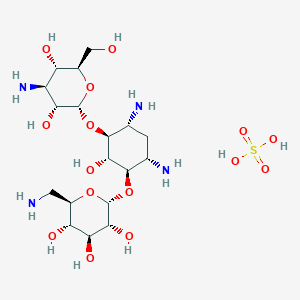
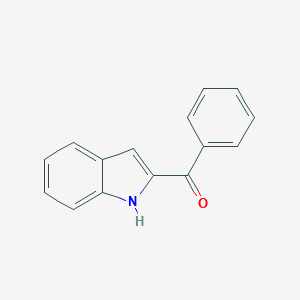

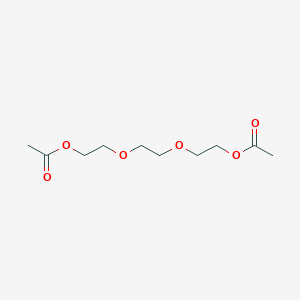
![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)

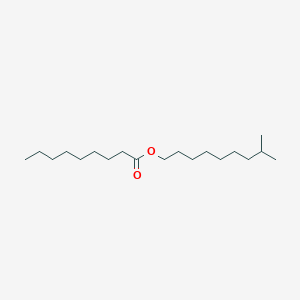
![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)
